molecular formula C10H11N5O4 B3329378 4-(4-Azido-2-nitroanilino)butanoic acid CAS No. 58775-36-3

4-(4-Azido-2-nitroanilino)butanoic acid

Cat. No.: B3329378
CAS No.: 58775-36-3
M. Wt: 265.23 g/mol
InChI Key: FJKLYSVIGHSZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Azido-2-nitroanilino)butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azido group and a nitro group attached to an aniline ring, which is further connected to a butanoic acid moiety.

Preparation Methods

The synthesis of 4-(4-Azido-2-nitroanilino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of aniline to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the butanoic acid moiety to the aniline ring. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

4-(4-Azido-2-nitroanilino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Azido-2-nitroanilino)butanoic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.

    Industry: Used in the development of new materials and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(4-Azido-2-nitroanilino)butanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are widely used in bioconjugation and molecular labeling. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting various pathways .

Comparison with Similar Compounds

4-(4-Azido-2-nitroanilino)butanoic acid can be compared with other similar compounds such as:

    4-(4-Nitroanilino)butanoic acid: Lacks the azido group, which limits its reactivity in click chemistry.

    4-(4-Azidoanilino)butanoic acid: Lacks the nitro group, affecting its biological activity.

    4-(4-Nitrophenoxy)butanoic acid: Different functional groups attached to the butanoic acid moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in the combination of the azido and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research.

Properties

IUPAC Name

4-(4-azido-2-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c11-14-13-7-3-4-8(9(6-7)15(18)19)12-5-1-2-10(16)17/h3-4,6,12H,1-2,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKLYSVIGHSZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720922
Record name 4-(4-Azido-2-nitroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-36-3
Record name 4-(4-Azido-2-nitroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Azido-2-nitroanilino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Azido-2-nitroanilino)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Azido-2-nitroanilino)butanoic acid
Reactant of Route 4
4-(4-Azido-2-nitroanilino)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Azido-2-nitroanilino)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Azido-2-nitroanilino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.